![molecular formula C13H15N5O3 B2439210 3-methoxy-1-methyl-N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-1H-pyrazole-4-carboxamide CAS No. 1251684-95-3](/img/structure/B2439210.png)
3-methoxy-1-methyl-N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-methoxy-1-methyl-N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C13H15N5O3 and its molecular weight is 289.295. The purity is usually 95%.
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Scientific Research Applications
- Researchers have explored the antibacterial potential of this compound. It shows promise against bacterial pathogens, including Mycobacterium tuberculosis .
Antibacterial and Antimycobacterial Activity
Antitumor and Anticancer Activity
Mechanism of Action
Target of Action
The primary target of this compound, also known as Pralsetinib (BLU-667), is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation .
Mode of Action
Pralsetinib acts as a highly efficient, selective inhibitor of the RET protein . It has potent inhibitory effects on both wild-type RET and several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM .
Biochemical Pathways
The compound’s action on the RET protein affects the RAS/RAF/MEK/ERK signaling cascade , a critical pathway in cell proliferation and survival . By inhibiting RET, Pralsetinib can disrupt this pathway, potentially leading to the inhibition of cancer cell growth .
Pharmacokinetics
The compound has a predicted boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It is soluble in DMSO at concentrations of ≥ 100 mg/mL (187.41 mM) , but is insoluble in water . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
In vitro studies have shown that Pralsetinib can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines than other multi-kinase inhibitors . In vivo, Pralsetinib can effectively inhibit xenograft tumors driven by various RET mutations and fusions in non-small cell lung cancer (NSCLC) and thyroid cancer, without inhibiting VEGFR2 .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility in water and DMSO suggests that it may be more effective in certain biological environments than others . Additionally, its stability at 4°C suggests that it may be sensitive to temperature .
properties
IUPAC Name |
3-methoxy-1-methyl-N-[2-oxo-2-(pyridin-2-ylamino)ethyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-18-8-9(13(17-18)21-2)12(20)15-7-11(19)16-10-5-3-4-6-14-10/h3-6,8H,7H2,1-2H3,(H,15,20)(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLYIWLNBPJTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-1-methyl-N-(2-oxo-2-(pyridin-2-ylamino)ethyl)-1H-pyrazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.